Zinc, iodo(3-methoxyphenyl)-

Beschreibung

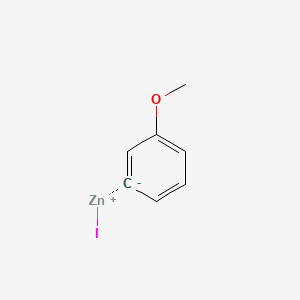

3-Methoxyphenylzinc iodide (C₇H₇OIZn) is an organozinc reagent widely used in cross-coupling reactions, particularly in Negishi acylative couplings. It serves as a critical intermediate in synthesizing complex organic molecules, including chalcone derivatives and pharmaceutical intermediates. The methoxy group at the 3-position of the phenyl ring enhances electron density, improving its nucleophilic reactivity in transmetalation steps .

Eigenschaften

IUPAC Name |

iodozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPQUUMHBPXZTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=C1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400591 | |

| Record name | Zinc, iodo(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300825-30-3 | |

| Record name | Zinc, iodo(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc iodide can be synthesized through the reaction of 3-methoxyphenyl iodide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of 3-methoxyphenylzinciodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced as a solution in THF to facilitate handling and storage .

Analyse Chemischer Reaktionen

Role in Negishi Coupling Mechanisms

The reagent participates in Pd-catalyzed Negishi couplings, forming stable tetracoordinated zinc intermediates. Key insights include:

-

Nucleophile Formation : Reaction with Pd(PPh₃)₄ generates a tetrahedral [¹¹C]CH₃-Zn-I-DMA complex, confirmed by DFT calculations (ΔG = -14.2 kcal/mol) .

-

Catalytic Cycle : Transmetallation with Pd(0) forms a Pd–CH₃ intermediate, followed by oxidative addition to aryl halides. The rate-determining step involves C–C bond formation (ΔG‡ = 22–25 kcal/mol) .

Substituent Effects on Reactivity

The methoxy group significantly enhances the nucleophilicity of the zinc reagent:

-

Comparative Yields :

-

Electronic Influence : The electron-donating -OMe group stabilizes the zincate complex, facilitating transmetallation and reducing side reactions .

Mechanistic and Computational Insights

DFT studies reveal:

-

Solvent Effects : DMA stabilizes the zincate complex via coordination, lowering activation barriers .

-

Isotope Effects : Minimal kinetic isotope effect (KIE) between ¹¹C and ¹³C methyl groups (ΔΔG‡ < 1 kcal/mol), indicating similar transition-state geometries .

Practical Considerations

Wissenschaftliche Forschungsanwendungen

3-Methoxyphenylzinc iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds, particularly in the Suzuki-Miyaura coupling reaction.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-methoxyphenylzinciodide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, in the case of the Suzuki-Miyaura coupling reaction. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, leading to the formation of a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Arylzinc Iodides

Structural and Electronic Differences

The reactivity and stability of arylzinc iodides are influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Key Observations:

Electronic Effects: The methoxy group in 3-methoxyphenylzinc iodide acts as an electron donor, accelerating transmetalation in coupling reactions. In contrast, the fluorine substituent in 3-fluoro-4-methylphenylzinc iodide reduces electron density, lowering reactivity but improving thermal stability . Allyl-substituted derivatives (e.g., 4-(3-methoxyphenyl)-2-butenylzinc iodide) exhibit steric hindrance, favoring selective allylic bond formation over aryl coupling .

Synthetic Utility :

Reaction Performance in Cross-Couplings

Arylzinc iodides are pivotal in forming C–C bonds. Below is a comparative table of reaction conditions and outcomes:

Notable Findings:

Stability and Handling Considerations

- 3-Methoxyphenylzinc iodide is moisture-sensitive and typically stored in anhydrous tetrahydrofuran (THF) at low temperatures (-20°C) .

- Fluorinated analogs (e.g., 3-fluoro-4-methylphenylzinc iodide) exhibit greater air stability due to reduced Lewis acidity, making them easier to handle in ambient conditions .

- Allyl-zinc iodides decompose rapidly upon exposure to protic solvents, necessitating strict anhydrous protocols .

Biologische Aktivität

3-Methoxyphenylzinc iodide is an organozinc compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of 3-Methoxyphenylzinc Iodide

3-Methoxyphenylzinc iodide (CAS Number: 300825-30-3) is typically synthesized through the reaction of 3-methoxyphenyl lithium with zinc iodide. The compound is often prepared in a solvent such as tetrahydrofuran (THF) to ensure solubility and reactivity. The general reaction can be represented as follows:

Biological Activity Profile

The biological activity of 3-methoxyphenylzinc iodide has been investigated in various studies, revealing its potential in several areas:

Antimicrobial Activity

Research indicates that organozinc compounds, including 3-methoxyphenylzinc iodide, exhibit antimicrobial properties. A study highlighted that similar organozinc derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that 3-methoxyphenylzinc iodide exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in human ovarian carcinoma cells, with IC50 values indicating significant potency . The compound's ability to inhibit tumor growth suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various organozinc compounds against clinical isolates of Staphylococcus aureus. Results indicated that compounds with similar structures to 3-methoxyphenylzinc iodide displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of organozinc compounds on human cancer cell lines. The findings revealed that 3-methoxyphenylzinc iodide significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent .

Safety and Toxicological Considerations

While exploring the biological activities of 3-methoxyphenylzinc iodide, it is crucial to consider safety data. The compound is classified under various hazard categories, including skin corrosion/irritation and serious eye damage . Appropriate safety measures should be implemented when handling this compound in laboratory settings.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.